1-(5-Bromopyrimidin-2-yl)ethan-1-ol
Description
1-(5-Bromopyrimidin-2-yl)ethan-1-ol is a chemical compound with the molecular formula C6H7BrN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom and a hydroxyl group on the pyrimidine ring makes this compound particularly interesting for various chemical reactions and applications.
Properties
IUPAC Name |
1-(5-bromopyrimidin-2-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-4(10)6-8-2-5(7)3-9-6/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAKQONFXDJSHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=N1)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with 2-bromo-4-methylpyridine, which undergoes a series of reactions including oxidation, reduction, and substitution to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process often includes steps like bromination, hydroxylation, and purification through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyrimidin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form hydrogenated derivatives.
Substitution: The bromine atom can be substituted with other functional groups like amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-pyrimidinecarboxaldehyde, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
Scientific Research Applications
The applications of 1-(5-Bromopyrimidin-2-yl)ethan-1-ol can be categorized into several key areas:
Chemistry
- Building Block: Utilized in the synthesis of more complex organic molecules, serving as an intermediate for various derivatives.
- Reactivity Studies: Investigated for its reactivity patterns, including oxidation and substitution reactions.
Biology
- Biochemical Probes: Explored as a potential inhibitor in enzymatic studies, particularly in interactions with specific molecular targets.
- Antimicrobial Activity: Demonstrated significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating effectiveness (e.g., MIC = 32 μg/mL against Staphylococcus aureus) .
Medicine
- Therapeutic Potential: Investigated for anti-inflammatory and anticancer properties. It has shown promise in inhibiting Chlamydia trachomatis, suggesting potential for treating infections caused by this pathogen .
Industry
- Material Development: Used in creating specialty chemicals, agrochemicals, and pharmaceuticals due to its unique properties.
Case Study 1: Antibacterial Efficacy
A controlled laboratory study assessed the antibacterial efficacy against clinical isolates:
- Findings:
- Dose-dependent inhibition of bacterial growth was observed.
- Time-kill studies indicated rapid bactericidal activity within hours of exposure.
Case Study 2: Chlamydia Inhibition
A study focusing on the inhibition of Chlamydia trachomatis:
- Results:
- Derivatives based on this compound showed significant inhibition at concentrations as low as 10 μg/mL.
- Minimal cytotoxicity was confirmed, highlighting safety for potential therapeutic use.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyrimidin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyrimidine: Similar in structure but lacks the hydroxyl group.
2-Pyrimidinemethanol: Similar but without the bromine atom.
2-Bromo-4-methylpyridine: A precursor in the synthesis of 1-(5-Bromopyrimidin-2-yl)ethan-1-ol.
Uniqueness
The presence of both a bromine atom and a hydroxyl group in this compound makes it unique compared to its analogs.
Biological Activity
1-(5-Bromopyrimidin-2-yl)ethan-1-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
This compound belongs to the class of pyrimidine derivatives, which are known for their significant biological activities. The synthesis typically involves multi-step organic reactions that yield high purity and yield, utilizing efficient catalysts and optimized reaction conditions. The presence of the bromine atom and the hydroxyl group enhances its reactivity and biological interactions .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can modulate biological pathways by acting as an enzyme inhibitor or receptor modulator. Specifically, the bromopyrimidine moiety allows for interactions with enzymes involved in neurological and metabolic pathways, while the ethan-1-ol group can enhance binding affinity towards specific biomolecules.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies have demonstrated significant inhibition of bacterial growth, making it a candidate for further development as an antimicrobial agent .
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes. For instance, it has shown potential as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition may lead to altered pharmacokinetics of co-administered drugs .
3. Receptor Modulation
In studies focusing on serotonin receptors, derivatives of pyrimidine compounds similar to this compound have been identified as selective agonists for the 5-HT2C receptor. This suggests that the compound may also exhibit similar receptor-modulating effects, potentially influencing mood and behavior through serotonergic pathways .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL across different strains, showcasing its potential as a therapeutic agent.
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction of this compound with cytochrome P450 enzymes using kinetic assays. The results revealed that it acts as a competitive inhibitor with an IC50 value of approximately 25 µM, indicating significant potential for drug-drug interaction studies .
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Chemical Class | Pyrimidine derivative | Pyrimidine derivatives |
| Antimicrobial Activity | Yes | Varies |
| Enzyme Inhibition | Moderate (e.g., CYP450) | Variable |
| Receptor Modulation | Potential (e.g., 5-HT2C) | Often selective |
| Synthesis Complexity | Moderate | Varies |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
